Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester

Description

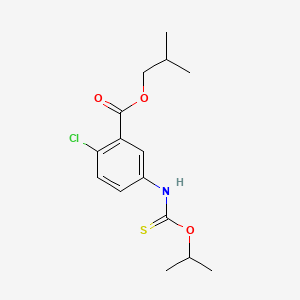

Chemical Name: Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester Molecular Formula: C₁₄H₁₈ClNO₃S Molecular Weight: 315.812 g/mol CAS Registry Numbers: 135812-34-9, 150825-79-9 Structure: The compound features a benzoic acid backbone substituted with a chlorine atom at position 2, a thioxomethylamino group at position 5 (where the thioxomethyl moiety is modified with a 1-methylethoxy substituent), and a 2-methylpropyl ester group.

Properties

CAS No. |

135813-25-1 |

|---|---|

Molecular Formula |

C15H20ClNO3S |

Molecular Weight |

329.8 g/mol |

IUPAC Name |

2-methylpropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |

InChI |

InChI=1S/C15H20ClNO3S/c1-9(2)8-19-14(18)12-7-11(5-6-13(12)16)17-15(21)20-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,17,21) |

InChI Key |

PZROPOQWDWUAQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

Chlorination: Introduction of a chlorine atom to the benzoic acid ring.

Thioxomethylation: Addition of a thioxomethyl group to the compound.

Esterification: Formation of the ester linkage with 2-methylpropyl alcohol.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester can undergo various chemical reactions, including:

Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Substituent Variations in the Benzoic Acid Core

The following analogs differ in substituents on the benzoic acid core or ester group, leading to distinct physicochemical and biological properties:

Key Trends and Implications

- Ester Group Impact : Smaller ester groups (e.g., ethyl) reduce molecular weight and may enhance solubility, while bulkier esters (e.g., 2-methylpropyl) increase lipophilicity, influencing membrane permeability and protein binding .

- Biological Activity : The target compound’s anti-HIV candidacy highlights the importance of the 2-methylpropyl group in balancing bioavailability and binding affinity .

Biological Activity

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is a complex organic compound with significant biological activity. Its unique structure, characterized by a benzoic acid backbone and various substituents, positions it as a candidate for research in medicinal chemistry and biological applications. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula . Its synthesis involves multiple steps including chlorination, esterification, and the introduction of a thioxomethylamino group. The reaction conditions must be carefully controlled to achieve high yield and purity.

Synthetic Routes

- Chlorination : Introduction of the chlorine atom at the 2-position of the benzoic acid.

- Esterification : Formation of the ester bond with 2-methylpropyl alcohol.

- Thioxomethylation : Addition of the thioxomethylamino group at the 5-position.

Biological Mechanisms

The biological activity of benzoic acid derivatives often stems from their ability to interact with specific enzymes or receptors in biological systems. The thioxomethylamino group is particularly important for binding interactions.

- Enzyme Interaction : The compound may modulate enzymatic activity by binding to active sites on proteins.

- Cell Signaling Pathways : It could influence various signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.

- Cytotoxic Effects : Research indicates that certain derivatives can induce cytotoxicity in cancer cell lines without affecting normal cells significantly .

- Proteostasis Modulation : The compound has been shown to enhance proteasome and autophagy-lysosome pathway activities, which are crucial for cellular homeostasis and may have implications in aging and neurodegenerative diseases .

Case Studies

Several investigations have explored the biological effects of benzoic acid derivatives:

- Study on Protein Degradation Systems : A study demonstrated that derivatives isolated from Bjerkandera adusta promote the activity of proteasome and autophagy pathways in fibroblasts. Among these compounds, certain benzoic acid derivatives showed significant activation of cathepsins B and L, suggesting their potential role in enhancing protein degradation mechanisms .

- Anticancer Potential : In vitro assays indicated that some derivatives exhibit selective cytotoxicity against cancer cell lines (e.g., Hep-G2), with minimal effects on normal fibroblasts . This selectivity is crucial for developing safer therapeutic agents.

Data Summary

The following table summarizes key findings related to the biological activity of benzoic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.